molecular formula C23H27N3O7S B11502038 N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11502038
M. Wt: 489.5 g/mol
InChI Key: LNBWOJAPRANQDG-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple functional groups, including cyano, ethoxy, methoxy, and morpholinylsulfonyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methoxy-3-(morpholin-4-ylsulfonyl)benzoic acid with an appropriate amine derivative under dehydrating conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable cyano donor reacts with the benzamide intermediate.

    Ethoxylation: The ethoxy groups are introduced via an ethoxylation reaction, typically using ethyl iodide in the presence of a strong base.

    Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-morpholinyl)acetamide: Shares a similar core structure but differs in the substitution pattern and functional groups.

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide: Another related compound with variations in the side chains and functional groups.

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O7S

Molecular Weight

489.5 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C23H27N3O7S/c1-4-32-20-12-17(15-24)18(14-21(20)33-5-2)25-23(27)16-6-7-19(30-3)22(13-16)34(28,29)26-8-10-31-11-9-26/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,25,27)

InChI Key

LNBWOJAPRANQDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)OCC

Origin of Product

United States

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